4-Hydrazinylbutane-1-sulfonic acid
Description
4-Hydrazinylbutane-1-sulfonic acid is an organosulfur compound featuring a hydrazinyl (-NH-NH2) group attached to the fourth carbon of a butane chain, with a sulfonic acid (-SO3H) moiety at the terminal position. This structure confers unique reactivity, particularly in nucleophilic and coordination chemistry, making it valuable in pharmaceutical synthesis and organic catalysis.
Properties
CAS No. |
6482-65-1 |
|---|---|
Molecular Formula |
C4H12N2O3S |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
4-hydrazinylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H12N2O3S/c5-6-3-1-2-4-10(7,8)9/h6H,1-5H2,(H,7,8,9) |
InChI Key |
RAVCDZVIBUUIPN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)CNN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-Hydrazinylbutane-1-sulfonic acid and related sulfonic acid derivatives:
Structural and Reactivity Differences
- Hydrazinyl vs. Hydroxyl Groups : The hydrazinyl group in this compound offers superior nucleophilicity compared to the hydroxyl group in 4-Hydroxy-1-butanesulfonic acid, enabling reactions with carbonyl compounds (e.g., forming hydrazones) . However, hydroxyl-containing analogs are less prone to oxidative degradation.
- Aliphatic vs. Aromatic Sulfonic Acids: Aliphatic sulfonic acids like this compound exhibit higher flexibility and solubility in polar solvents, whereas aromatic derivatives (e.g., 4-Hydrazinobenzenesulfonic acid) benefit from resonance stabilization and stronger acidity .
Toxicity and Handling
Hydrazine derivatives, including this compound, may pose risks of hepatotoxicity and mutagenicity, requiring stringent safety protocols (e.g., fume hoods, gloves) . Hydroxylated analogs like 4-Hydroxy-1-butanesulfonic acid are less toxic but still require precautions due to irritant properties .
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